sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate
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Overview
Description
Sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group and a prop-2-enoate moiety, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate typically involves the reaction of 3-sulfamoylbenzoic acid with 4-aminobenzenesulfonamide under specific conditions to form the intermediate compound. This intermediate is then reacted with sodium hydroxide and prop-2-enoic acid to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: Sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic compounds.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl groups can interact with enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
- Sodium cinnamate
- Sodium phenylbutyrate
- Sodium sulfinate
Comparison: Compared to similar compounds, sodium (2E)-3-{4-[(3-sulfamoylphenyl)sulfamoyl]phenyl}prop-2-enoate is unique due to its dual sulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1007190-34-2 |
---|---|
Molecular Formula |
C15H13N2NaO6S2 |
Molecular Weight |
404.4 |
Purity |
85 |
Origin of Product |
United States |
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